(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
“(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone” is an organic compound with the CAS Number: 1888584-65-3 . It has a molecular weight of 218.25 and is known for its unique physical and chemical properties. The compound contains fluorine atoms and a piperidine ring.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Building Block in Pharmaceutical Active Ingredients (APIs)
As a piperidine derivative, 3,3-difluoropiperidine hydrochloride, which is closely related to the compound , is a ubiquitous building block in pharmaceutical active ingredients (APIs) . It can attach to molecular scaffolds effortlessly through amination .
Enhancing Inhibitory Performance of APIs
This fluorinated piperidine building block improves the potency of an agonist of the apelin receptor with an effective concentration EC 50 from 162 nM to 6.5 nM . This indicates its potential in enhancing the inhibitory performance of APIs .
Selectivity in Cancer Treatment
The presence of 3,3-difluoropiperidine has an enhanced selectivity of estrogen positive breast cancer (1600 folds selectivity) . This suggests its potential application in targeted cancer therapies .
NMR Probe
Molecular functionalisation with 3,3-difluoropiperidine hydrochloride is also used as a 19 F NMR probe without requiring deuterated solvents or internal standards . This makes it a valuable tool in nuclear magnetic resonance (NMR) studies .
Facile Synthesis
The compound has multiple functional groups for facile synthesis . This property makes it a versatile building block in various chemical syntheses .
Safety and Hazards
properties
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQMKQSBPWCYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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